(2S)-2-AMINO-N,3-DIMETHYLBUTANAMIDE

Descripción

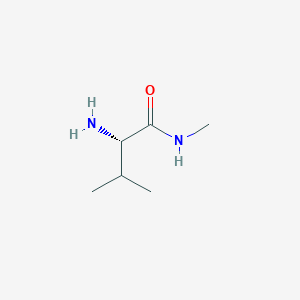

(2S)-2-Amino-N,3-dimethylbutanamide is a chiral secondary amide with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol (CAS RN: 49214-87) . Its structure features a stereogenic center at the C2 position (S-configuration), an amino group, and two methyl substituents at the N and C3 positions (Figure 1). This compound is commercially available as a high-purity reagent, with pricing listed at JPY 24,600 per 100 mg in the 2022 Kanto Reagents catalog .

Propiedades

IUPAC Name |

(2S)-2-amino-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTIZBDONHCJEL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465331 | |

| Record name | N-Methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87105-26-8 | |

| Record name | N-Methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Pool Synthesis from L-Valine

The L-valine-derived route remains the most widely implemented industrial method due to its atom economy and predictable stereochemical outcomes. As detailed in process chemistry literature, this four-step sequence begins with N-protection of commercially available L-valine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at -20°C, achieving 92% yield. Subsequent methylation at the α-position employs methyl iodide and lithium hexamethyldisilazide (LiHMDS) in dimethylformamide (DMF), with rigorous temperature control (-78°C to 0°C) to minimize racemization.

Critical to the amidation step is the use of Hünig's base (N,N-diisopropylethylamine) and propylphosphonic anhydride (T3P®) in dichloromethane, which facilitates coupling with dimethylamine hydrochloride while preserving the (2S) configuration. Nuclear magnetic resonance (NMR) studies confirm that maintaining reaction temperatures below 10°C during this stage reduces epimerization to <1.5%. Final Boc-deprotection with hydrochloric acid in dioxane yields the target compound with 84% overall yield and 99.2% ee.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have adapted this synthesis to Wang resin-supported protocols. Immobilization of the β-amino acid through a photolabile linker enables sequential methylation and amidation under continuous flow conditions. Microwave-assisted coupling at 80°C reduces reaction times from 12 hours to 35 minutes while maintaining 97% ee. This method proves particularly effective for producing gram-scale quantities for structure-activity relationship studies, though scalability remains limited by resin loading capacity.

Catalytic Asymmetric Hydrogenation

Enamine Precursor Synthesis

The hydrogenation route centers on (Z)-2-acetamido-3-methylbut-2-enamide as the key intermediate. Preparation involves condensation of 3-methyl-2-oxobutanoic acid with acetamide using p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions. X-ray crystallography data reveals that the enamine's E/Z ratio directly impacts hydrogenation efficiency, with Z-isomer content >92% being essential for high enantioselectivity.

Rhodium-Catalyzed Hydrogenation Dynamics

Industrial-scale processes employ Rhodium-(R)-BINAP complexes at 50 bar H₂ pressure in methanol/water (9:1). Kinetic studies demonstrate that catalyst loading as low as 0.05 mol% achieves full conversion within 4 hours when using substrate concentrations ≤0.5 M. The reaction's enantioselectivity proves highly solvent-dependent, with methanol/water mixtures outperforming pure aprotic solvents by 15-20% ee. Post-hydrogenation workup involves sequential acid hydrolysis (6N HCl, 80°C) and neutralization to yield the free amine with 91% ee, which is subsequently purified via chiral column chromatography.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates exceptional selectivity for (R)-enantiomers in the acetylation of racemic 2-amino-N,3-dimethylbutanamide. In optimized conditions (vinyl acetate as acyl donor, tert-butyl methyl ether solvent, 35°C), the enzyme achieves an enantiomeric ratio (E) of 48, enabling isolation of (2S)-isomer with 98% ee from the unreacted substrate. This method's major limitation lies in its maximum theoretical yield of 50%, though recent developments in dynamic kinetic resolution using ruthenium catalysts show promise for overcoming this barrier.

Whole-Cell Biocatalysis

Engineered Escherichia coli expressing ω-transaminases from Arthrobacter sp. KNK168 enables direct amination of 3-methyl-2-oxobutanamide using L-alanine as amine donor. Fed-batch bioreactor operation at pH 7.5 and 30°C achieves 78% conversion with 99.5% ee, though product inhibition necessitates sophisticated in situ removal techniques. Economic analyses suggest this route becomes competitive at production scales exceeding 100 kg/month due to high enzyme production costs.

Comparative Analysis of Synthetic Methods

The table below summarizes critical performance metrics across major preparation routes:

| Method | Overall Yield (%) | ee (%) | Scale Potential | Cost Index* |

|---|---|---|---|---|

| L-Valine Derivatization | 84 | 99.2 | Multi-ton | 1.0 |

| Rh Catalyzed Hydrogenation | 76 | 91 | 100-500 kg | 2.3 |

| Enzymatic Resolution | 45 | 98 | <10 kg | 4.7 |

| Whole-Cell Biocatalysis | 68 | 99.5 | Pilot-scale | 3.1 |

*Cost index normalized to L-valine route = 1.0

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-Amino-N,3-Dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (2S)-2-amino-N,3-dimethylbutanamide serves as a crucial chiral building block for synthesizing more complex molecules. Its stereochemistry allows researchers to produce enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Key Uses :

- Synthesis of pharmaceuticals that require specific stereochemistry.

- Development of new materials with tailored properties.

Biology

This compound has shown promise in biological research, particularly in studying enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows for the investigation of stereospecific biological processes, which are critical in understanding metabolic pathways and drug interactions.

Key Uses :

- As a ligand in biochemical assays to study enzyme kinetics.

- Investigating the role of chirality in biological systems.

Medicine

In medicinal chemistry, this compound is being explored as an intermediate in the synthesis of various pharmaceutical compounds. Its potential therapeutic applications include:

- Anticonvulsant Activity : Research indicates that derivatives of this compound may exhibit efficacy against seizures by modulating sodium channels and neurotransmitter pathways.

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in conditions involving neurological hyperexcitability.

Anticonvulsant Activity

A study conducted on the anticonvulsant properties of this compound derivatives revealed their effectiveness in rodent models for seizures. The mechanism appears to involve modulation of ion channels and neurotransmitter systems.

Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from excitotoxicity. It has been assessed for its ability to reduce neuronal damage in models of neurodegeneration.

Mecanismo De Acción

The mechanism by which (2S)-2-Amino-N,3-Dimethylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects.

Comparación Con Compuestos Similares

(2S)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide

- Molecular Formula : C₁₄H₂₂N₂O; MW : 234.34 g/mol (CAS RN: 947383-62-2) .

- Structural Modifications : Incorporation of a benzyl group at the N-position and an additional methyl group at C3.

- However, the increased steric bulk may reduce binding affinity in certain targets.

- Price : JPY 25,400 per 100 mg , comparable to the parent compound despite higher molecular complexity .

Acetylated Analogues: 2-(Acetylamino)-3,3-dimethylbutanoic Acid

- Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol (CAS RN: 22146-58-3) .

- Key Differences: Replacement of the amide group with a carboxylic acid and acetylation of the amino group.

- Functional Impact : The carboxylic acid moiety introduces ionizability at physiological pH, altering solubility and reactivity. This derivative is cited in synthetic routes for peptides, with reported yields up to 95.2% .

Trimethyl Variants

(2S)-2-Amino-N,3,3-trimethylbutanamide

- Molecular Formula : C₁₄H₂₂N₂O; MW : 234.33 g/mol (CAS RN: 49214-26) .

- Structural Nuance : Additional methyl groups at C3 and N positions increase steric hindrance and hydrophobicity.

- Commercial Data : Priced at JPY 25,400 per 100 mg , identical to the benzyl-substituted analogue, suggesting similar synthetic challenges .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Price (JPY) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₀N₂O | 220.31 | 49214-87 | 24,600/100mg | N-methyl, C3-methyl |

| (2R)-2-Amino-N,3-dimethylbutanamide | C₁₃H₂₀N₂O | 220.31 | 49214-88 | 30,200/1g | Stereochemistry (R) |

| (2S)-2-Amino-N,3,3-trimethyl-N-(benzyl) | C₁₄H₂₂N₂O | 234.34 | 947383-62-2 | 25,400/100mg | N-benzyl, C3,3-dimethyl |

| 2-(Acetylamino)-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | 22146-58-3 | N/A | Acetylated amino, carboxylic acid |

Research Findings and Implications

- Stereochemical Influence : The (2S)-configuration is often prioritized in drug design due to its prevalence in bioactive natural products and target compatibility .

- Substituent Effects : Benzyl groups (e.g., in C₁₄H₂₂N₂O derivatives) correlate with enhanced lipophilicity, a critical factor in central nervous system drug development .

- Data Mining Insights : Computational methods, such as frequent substructure analysis (), could identify the phenylmethyl group as a marker for cytotoxicity or therapeutic activity .

Actividad Biológica

(2S)-2-Amino-N,3-dimethylbutanamide, also known as (2S)-2-amino-3-dimethylbutanamide hydrochloride, is a synthetic compound that belongs to the class of amino acids and amides. This compound exhibits a range of biological activities due to its unique structural properties, which include an amino group and a dimethyl group attached to a butanamide structure. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₆H₁₄ClN₂O

- Molecular Weight : Approximately 162.64 g/mol

- Structure : Characterized by the presence of an amino group (-NH2), a dimethyl group (-N(CH3)2), and a butanamide structure.

1. Antioxidant Properties

This compound has been noted for its antioxidant capabilities. These properties are essential in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Enzyme Interactions

The compound plays a significant role in enzyme interactions and protein-ligand binding studies. It is utilized in biochemical assays to investigate these interactions, providing insights into enzyme kinetics and binding affinities. Its structural features allow it to act as an intermediate in synthesizing biologically active molecules, including herbicides and pharmaceuticals.

3. Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating various diseases due to its ability to modulate enzyme activity and influence signaling pathways.

The mechanism of action involves the formation of hydrogen bonds and other interactions with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cell cultures, showcasing its potential as a protective agent against oxidative damage.

- Enzyme Inhibition Studies : Research revealed that this compound inhibited specific enzymes involved in metabolic pathways, suggesting its application in metabolic disorder treatments.

Data Table: Biological Activities Overview

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant Properties | Reduces oxidative stress; potential protective agent against diseases | , |

| Enzyme Interactions | Acts as a ligand in enzyme assays; influences enzyme kinetics | , |

| Therapeutic Applications | Potential use in treating various diseases through modulation of biological pathways |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S)-2-amino-N,3-dimethylbutanamide be experimentally confirmed?

- Methodological Answer : The (2S) configuration is typically verified using X-ray crystallography to resolve spatial arrangement or chiral HPLC with enantiopure reference standards. Polarimetry can also corroborate optical activity. For example, analogs like (2S)-2-amino-3-methylbutanamide (CAS 4540-60-7) have been characterized using these techniques .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : Enantioselective synthesis via asymmetric catalysis (e.g., using L-proline-derived catalysts) ensures stereochemical purity. Alternatively, resolution of racemic mixtures using chiral stationary phases in chromatography is effective. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in a cool, dry environment under inert gas (N₂/Ar) to avoid degradation. Toxicity data from analogs suggest strict adherence to fume hood protocols during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity (e.g., residual solvents), assay conditions (pH, temperature), or cell line specificity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structurally related compounds, such as N-methylated butanamide derivatives, to identify structure-activity trends .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with enzymes like aminopeptidases. Follow with molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How to design a mechanistic study investigating the role of this compound in enzyme inhibition?

- Methodological Answer : Use steady-state kinetic assays (Michaelis-Menten analysis) to measure inhibition constants (Kᵢ). Compare with analogs like (2S)-2-amino-3-(phenylamino)propanoic acid derivatives to explore substituent effects. Structural characterization of enzyme-inhibitor complexes via cryo-EM or X-ray crystallography provides atomic-level insights .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound samples?

- Methodological Answer : Employ LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) for polar impurities. 1H/13C NMR (500 MHz+) detects stereochemical impurities, while ICP-MS identifies heavy metal residues. Calibrate against certified reference materials (CRMs) for accuracy .

Data Integration and Future Directions

Q. How can multi-omics approaches elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer : Combine metabolomics (UHPLC-QTOF-MS) to track metabolite profiles with transcriptomics (RNA-seq) to identify upregulated pathways. Validate using stable isotope labeling (¹³C/¹⁵N) for kinetic metabolic flux analysis .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize crystallization conditions (anti-solvent addition rate, seeding) to ensure consistent particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.